4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide
Overview
Description
4-[2-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzamide is a useful research compound. Its molecular formula is C26H28FN5O4 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide are likely to be specific receptors or enzymes involved in neurotransmission, given the presence of the piperazine moiety. Piperazine derivatives often interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in mood regulation, anxiety, and other neurological processes.
Mode of Action
This compound likely acts as an agonist or antagonist at its target receptors. For instance, if it binds to serotonin receptors, it could either stimulate (agonist) or inhibit (antagonist) the receptor’s activity. The fluorophenyl group may enhance binding affinity and selectivity, while the methoxy group could influence the compound’s pharmacokinetic properties .
Biochemical Pathways
Upon binding to its target receptors, the compound may modulate various biochemical pathways. For serotonin receptors, this could involve the inhibition or stimulation of adenylate cyclase activity, leading to changes in cyclic AMP (cAMP) levels. These changes can affect downstream signaling pathways, including those involved in neurotransmitter release and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic profile of this compound would include its absorption, distribution, metabolism, and excretion (ADME). The presence of the methoxy group suggests it may undergo hepatic metabolism, potentially involving cytochrome P450 enzymes. The fluorophenyl group could enhance its stability and bioavailability by reducing metabolic degradation . The compound’s piperazine moiety might facilitate its passage across the blood-brain barrier, enhancing its central nervous system effects.
Result of Action
At the molecular level, the compound’s interaction with its target receptors could lead to altered neurotransmitter levels, impacting mood, anxiety, and other neurological functions. At the cellular level, this might result in changes in neuronal excitability, synaptic transmission, and plasticity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s efficacy and stability. For instance, acidic or basic conditions could affect its ionization state, altering its absorption and distribution. Temperature variations might impact its stability and degradation rate. Additionally, interactions with other drugs or dietary components could modify its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
4-[[2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O4/c1-36-24-16-32(17-25(34)29-20-6-2-18(3-7-20)26(28)35)22(14-23(24)33)15-30-10-12-31(13-11-30)21-8-4-19(27)5-9-21/h2-9,14,16H,10-13,15,17H2,1H3,(H2,28,35)(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNYFDVYEMSANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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